The synthesis of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid typically involves several steps that may include:
The detailed synthetic pathway may involve multiple steps of functional group transformations including oxidation and etherification.
The molecular structure of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid features:
The InChI Key for this compound is IFSMYFLQPDFUOI-UHFFFAOYSA-N, which can be used for further computational studies or database searches.
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications .
The mechanism of action for 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is not extensively documented but can be inferred based on its structural properties:
The physical and chemical properties of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid include:
The applications of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid span several fields:
The synthesis of 2,2-dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid (commonly termed Boc-NH-PEG₃-CH₂COOH) employs specialized convergent synthetic strategies to precisely assemble its PEG-based architecture. This compound features a triethylene glycol spacer (PEG₃) terminated by a Boc-protected amine at one end and a carboxylic acid at the other, making it invaluable for bioconjugation chemistry. The convergent approach involves synthesizing the Boc-amino-PEG₃ alcohol and bromoacetic acid derivatives separately before coupling them via etherification or esterification reactions [3] [8]. This modular strategy allows independent optimization of each segment, ensuring high purity and controlled functionalization. A critical advancement involves using disulfide-containing diols (e.g., 2,2′-disulfanediylbis(ethan-1-ol)) as intermediates to enable tumor microenvironment-responsive linker integration in PROTAC (Proteolysis-Targeting Chimera) conjugates [8]. The carboxylic acid terminus is activated using agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) for amide bond formation with amines, completing the linker assembly [8].
Table 1: Key Synthetic Intermediates for Boc-NH-PEG₃-CH₂COOH
Intermediate | Role in Synthesis | Key Reaction | Reference |
---|---|---|---|
Boc-amino-PEG₃-OH | Provides PEG spacer and Boc-amine | Etherification with bromoacetate | [3] |
Bromoacetic acid derivatives | Introduces carboxylic acid terminus | Nucleophilic substitution | [3] |
2,2′-Disulfanediylbis(ethan-1-ol) | Enables disulfide linker integration | Carbonate bond formation | [8] |
Activated ester of target acid | Facilitates coupling to amines/proteins | Amide bond formation (EDCI/HOBt) | [8] |
The tert-butoxycarbonyl (Boc) group serves as a crucial temporary protective moiety for the terminal amine in 2,2-dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid. This protection strategy is indispensable during linker synthesis and bioconjugation for several reasons [2] [9]:
Integrating 2,2-dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid into stimuli-responsive bioconjugates requires precise linker engineering to exploit pathological conditions within tumors. Key optimizations include:
Table 2: Tumor Microenvironment-Responsive Features of Optimized Linker Conjugates
Design Feature | Biological Trigger | Functional Outcome | Performance Data |
---|---|---|---|
Disulfide bond | High intracellular GSH | Tumor-specific payload release | >85% release at 10 mM GSH in 2 hours |
PEG₃ spacer | N/A (passive) | Enhanced solubility and tumor accumulation | 2.3-fold ↑ tumor uptake vs. controls |
Fdu : PROTAC stoichiometry | Metabolic activation | Synergistic cytotoxicity | Combination Index (CI) <0.5 at 2:1 ratio |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: